(9H-Fluoren-9-yl)methyl benzoyloxycarbamate

Sharpless Aminohydroxylation Asymmetric Synthesis Base-Free Conditions

Sharpless aminohydroxylation with strong bases limits substrate scope. (9H-Fluoren-9-yl)methyl benzoyloxycarbamate (CAS 1352786-35-6) is a stable, storable Fmoc-protected N-source for base-free, Os-catalyzed aminohydroxylation. • Enables diastereo- & enantioselective vicinal amino alcohol synthesis with broad FG tolerance. • Nitrene precursor for enantioselective C(sp³)-H amination (up to 99% yield, 97% ee). • Orthogonal Fmoc deprotection integrates with Fmoc/tBu SPPS. Supplied ≥98% purity; global dispatch.

Molecular Formula C22H17NO4
Molecular Weight 359.381
CAS No. 1352786-35-6
Cat. No. B578012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(9H-Fluoren-9-yl)methyl benzoyloxycarbamate
CAS1352786-35-6
Synonyms(9H-Fluoren-9-yl)methyl benzoyloxycarbamate
Molecular FormulaC22H17NO4
Molecular Weight359.381
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)ONC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C22H17NO4/c24-21(15-8-2-1-3-9-15)27-23-22(25)26-14-20-18-12-6-4-10-16(18)17-11-5-7-13-19(17)20/h1-13,20H,14H2,(H,23,25)
InChIKeyUWMXWAKAFMYNHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(9H-Fluoren-9-yl)methyl benzoyloxycarbamate: Identity & Applications


(9H-Fluoren-9-yl)methyl benzoyloxycarbamate (CAS 1352786-35-6) is an Fmoc-protected, benzoyloxy-substituted hydroxylamine derivative with the molecular formula C22H17NO4 and a molecular weight of 359.37 g/mol . Its structure comprises a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group and a benzoyloxy leaving group on a carbamate nitrogen, classifying it as an N-benzoyloxycarbamate. This compound is primarily utilized as a stable, storable, and inexpensive nitrogen source in organic synthesis , with key applications in the intermolecular Sharpless aminohydroxylation reaction and as a nitrene precursor in transition-metal-catalyzed C–H functionalization reactions [1].

Substitution Risks: (9H-Fluoren-9-yl)methyl benzoyloxycarbamate


The selection of an N-benzoyloxycarbamate reagent for a specific synthetic application is not trivial. Compounds within this class, while sharing a core benzoyloxycarbamate structure, are differentiated by their alkyl or aralkyl substituents (e.g., tert-butyl, benzyl, Fmoc), which critically influence their performance as nitrogen sources and nitrene precursors [1]. These structural variations dictate the reagent's stability, the reaction conditions under which it is active (e.g., basic vs. base-free), its solubility, and the fate of the protecting group post-reaction, which is crucial for downstream processing [2]. For instance, the lability of the Fmoc group under basic conditions provides a specific orthogonal deprotection handle that tert-butyl or benzyl analogs do not offer, which is essential for applications in solid-phase peptide synthesis [3]. Therefore, substituting one benzoyloxycarbamate for another without rigorous validation can lead to significantly different yields, regio- and stereoselectivity outcomes, and incompatibility with subsequent synthetic steps.

(9H-Fluoren-9-yl)methyl benzoyloxycarbamate: Comparative Performance


Base-Free Sharpless Aminohydroxylation vs. FmocNHCl

The Fmoc-benzoyloxycarbamate (FC-123) is a preformed nitrogen source that enables the intermolecular Sharpless aminohydroxylation of alkenes under mild, base-free conditions, a feature not possible with the common alternative reagent, N-chlorofluorenyl carbamate (FmocNHCl). The use of FmocNHCl requires strongly basic conditions (e.g., NaOH) for in situ generation of the active species [1]. In contrast, FC-123 operates directly with a catalytic OsO4 system, providing a simpler protocol and expanding substrate scope to include base-sensitive functional groups [2].

Sharpless Aminohydroxylation Asymmetric Synthesis Base-Free Conditions

Regioselectivity in Hindered Alkene Aminohydroxylation

In the base-free intermolecular aminohydroxylation of functionalized trisubstituted and 1,1-disubstituted alkenes, the use of benzoyloxycarbamate FC-123 (denoted as '3a') consistently favors the formation of the more substituted alcohol isomer. This regiochemical outcome is a defining characteristic of this reagent class under these conditions [1]. While other nitrogen sources may exhibit different or less predictable regioselectivity, FC-123 provides a reliable and quantifiable preference for the tertiary alcohol product.

Regioselectivity Aminohydroxylation Hindered Alkenes

Enantioselective C–H Amination via N-Benzoyloxycarbamates

N-Benzoyloxycarbamates, including the Fmoc variant, are privileged nitrene precursors in transition-metal catalysis. They enable highly enantioselective intramolecular C(sp3)–H amination and oxygenation reactions that are not accessible with many other nitrogen sources. For instance, using a chiral-at-metal ruthenium catalyst (Λ-RuCF3), N-benzoyloxycarbamates undergo C(sp3)–H amination to yield chiral 2-oxazolidinones with yields up to 99% and enantioselectivities up to 97% ee [1]. This level of performance positions them as the reagent class of choice for the stereocontrolled construction of nitrogen-containing heterocycles.

C–H Amination C–H Oxygenation Enantioselective Catalysis

Orthogonal Fmoc Deprotection vs. Boc/Cbz

The Fmoc group is uniquely base-labile, being cleanly removed under mild basic conditions (e.g., 20% piperidine in DMF) [1]. This contrasts sharply with the acid-labile Boc group (removed with TFA) and the hydrogenolyzable Cbz group [1]. Consequently, the Fmoc-benzoyloxycarbamate (FC-123) provides an orthogonal deprotection handle that is compatible with the widely used Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy [2]. Tert-butyl benzoyloxycarbamate, for example, cannot be used in this context as its Boc-like protecting group would be cleaved under the standard acid conditions used for side-chain deprotection in Fmoc-SPPS.

Protecting Group Strategy Solid-Phase Peptide Synthesis Orthogonal Deprotection

Catalyst-Controlled Switch: C–H Oxygenation or Amination

N-Benzoyloxycarbamates exhibit a unique, catalyst-controlled switch in reactivity when used as nitrene precursors. With a ruthenium catalyst, the reaction can be diverted from C–H amination (forming C–N bonds) to C–H oxygenation (forming C–O bonds) [1]. This divergent reactivity, yielding either cyclic carbonates/hydroxylated carbamates or 1,2-diols from the same starting material, is a sophisticated level of control not commonly found with other nitrene sources. This property allows for the strategic diversification of a single advanced intermediate.

Divergent Catalysis C–H Functionalization Ruthenium Catalysis

(9H-Fluoren-9-yl)methyl benzoyloxycarbamate Applications


Base-Free Aminohydroxylation for Amino Alcohols

This compound is the reagent of choice for the diastereoselective and enantioselective synthesis of complex vicinal amino alcohols, particularly when the alkene substrate contains acid- or base-sensitive functional groups. The established base-free, osmium-catalyzed protocol using FC-123 [1] directly addresses the limitations of traditional methods that rely on strong bases [2], enabling the preparation of advanced intermediates for natural products and pharmaceuticals with high functional group tolerance and predictable regioselectivity favoring the more substituted alcohol [3].

Fmoc-SPPS-Compatible Building Block

For researchers engaged in solid-phase peptide synthesis (SPPS), (9H-Fluoren-9-yl)methyl benzoyloxycarbamate serves as an ideal, Fmoc-protected building block for introducing hydroxylamine or amino alcohol motifs. Its base-labile Fmoc group is fully orthogonal to the acid-labile side-chain protecting groups (e.g., Boc, tBu) used in standard Fmoc/tBu SPPS [1], allowing for its seamless incorporation into automated peptide synthesizers. This contrasts with Boc- or Cbz-protected analogs, which would require separate, incompatible deprotection steps, thereby streamlining the synthesis of modified peptides [2].

C–H Amination for Chiral Heterocycle Synthesis

This N-benzoyloxycarbamate derivative is a premier nitrene precursor for the enantioselective construction of chiral heterocycles, such as 2-oxazolidinones, via transition-metal-catalyzed intramolecular C(sp3)–H amination [1]. The documented ability to achieve high yields (up to 99%) and excellent enantioselectivities (up to 97% ee) [2] under mild conditions makes it a strategic reagent for medicinal chemistry programs focused on synthesizing libraries of stereochemically complex, nitrogen-containing scaffolds. Its unique, catalyst-controlled switch between C–H amination and oxygenation also offers a valuable tool for reaction discovery and diversification [3].

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